![molecular formula C21H24ClN3O2 B277850 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B277850.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a key regulator of mitosis and is overexpressed in various types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Mecanismo De Acción
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide targets the Aurora A kinase, a protein that is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of tumors in animal models. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has shown some toxicity in preclinical studies, particularly in the bone marrow and gastrointestinal tract. This may limit its clinical use.
Direcciones Futuras
Further research is needed to determine the optimal dosing and scheduling of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide in clinical trials. Combination therapies with other anticancer drugs should also be explored. In addition, the development of biomarkers to predict response to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide would be valuable in identifying patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide involves several steps starting from commercially available starting materials. The first step involves the protection of 3-methylbenzoic acid with a methoxy group. This is followed by the bromination of the protected acid and subsequent substitution of the bromine with a piperazine ring. The piperazine ring is then acylated with propanoyl chloride to form the desired amide. Finally, the methoxy group is removed to obtain N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancer. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has also demonstrated synergy with other anticancer drugs, such as paclitaxel and gemcitabine.
Propiedades
Nombre del producto |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide |
---|---|
Fórmula molecular |
C21H24ClN3O2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-3-20(26)25-11-9-24(10-12-25)19-8-7-17(14-18(19)22)23-21(27)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,27) |
Clave InChI |
GLGLIWWTUFZHBV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C)Cl |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.